5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
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Overview
Description
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is a compound that features a phenyl ring substituted with an isoxazole group and a boronate ester group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole undergoes various types of reactions, including:
Oxidation: The boronate ester group can be oxidized to form phenols.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds .
Biology and Medicine
In biological research, this compound is used in the development of fluorescent probes and imaging agents. Its unique structure allows for the attachment of various functional groups, making it versatile for labeling and detection purposes .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its stability and reactivity make it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst. This reaction forms new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
What sets 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole apart from similar compounds is its dual functionality. The presence of both the isoxazole ring and the boronate ester group allows it to participate in a wider range of chemical reactions, making it more versatile for various applications.
Properties
Molecular Formula |
C15H18BNO3 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-17-18-13/h5-10H,1-4H3 |
InChI Key |
UOBICXNOUAGANR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NO3 |
Origin of Product |
United States |
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